Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to (Methyleneamino)acetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
(Methyleneamino)acetonitrile, also known by synonyms such as N-Methyleneglycinonitrile and α-Hydroformamine Cyanide, is a deceptively simple yet highly versatile organic compound.[1][2] Bearing the CAS Number 109-82-0, this molecule serves as a critical intermediate in synthetic chemistry, particularly for constructing nitrogen-containing moieties that are foundational to a vast array of pharmaceuticals and agrochemicals.[1][3] Its unique structure, featuring both a reactive methyleneamino group and a nitrile functional group, provides chemists with a powerful tool for carbon-carbon and carbon-nitrogen bond formation.
This guide provides an in-depth exploration of (Methyleneamino)acetonitrile, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, its nuanced chemical properties, its reactivity, and its practical applications. The protocols and data presented herein are designed to be self-validating, grounded in authoritative sources to ensure scientific integrity and immediate utility in a laboratory setting.
Section 1: Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its effective application in synthesis. These characteristics dictate everything from appropriate solvent selection and reaction conditions to purification strategies and final product characterization.
Chemical Identifiers & Core Properties
(Methyleneamino)acetonitrile is typically encountered as a white to off-white crystalline solid under standard laboratory conditions.[4] Its moderate polarity allows for solubility in hot polar solvents like methanol and water, with limited solubility in nonpolar solvents such as benzene.[5]
| Property | Value | Source(s) |
| CAS Number | 109-82-0 | [1][2][4] |
| Molecular Formula | C₃H₄N₂ | [1][2][4] |
| Molecular Weight | 68.08 g/mol | [2][4] |
| IUPAC Name | 2-(methylideneamino)acetonitrile | [2] |
| Appearance | White to almost white crystalline powder/solid | [4] |
| Melting Point | 127 - 131 °C | [6] |
| Solubility | Soluble in hot methanol, hot water, alcohol; slightly soluble in benzene | [5] |
Spectroscopic Signature
The structural identity of (Methyleneamino)acetonitrile is unequivocally confirmed through standard spectroscopic techniques. The data below represents the key diagnostic signals that a researcher should expect to observe.
| Technique | Key Features & Interpretation | Source(s) |
| ¹H NMR | Spectra will show characteristic peaks for the methylene protons (CH₂) adjacent to the nitrile and the methylene protons (CH₂) of the imine group. The exact chemical shifts can vary based on the solvent used (e.g., DMSO-d₆). | [2][7] |
| ¹³C NMR | Diagnostic signals include a peak for the nitrile carbon (C≡N), a peak for the imine carbon (C=N), and a peak for the methylene carbon (-CH₂-). | [2] |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is typically observed around 2250 cm⁻¹. Another key feature is the C=N stretch of the imine group, usually found in the 1650-1690 cm⁻¹ region. | [2] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 68). | [2][7] |
Section 2: Synthesis, Safety, and Handling
The practical utility of any chemical reagent begins with its reliable synthesis and safe handling. This section provides a field-tested protocol for the preparation of (Methyleneamino)acetonitrile and outlines the essential safety precautions required for its management in a research environment.
A Validated Synthesis Protocol
The most common and reliable synthesis of (Methyleneamino)acetonitrile is a variation of the Strecker synthesis, reacting formaldehyde with an ammonium salt and a cyanide source.[8] The following protocol is adapted from the robust and independently verified procedure published in Organic Syntheses.
Causality of Experimental Design: The reaction is conducted at low temperatures (0°C) to control the exothermicity of the reaction and to minimize the formation of side products.[8] The slow, simultaneous addition of the sodium cyanide solution and acetic acid is critical. Acetic acid is added to neutralize the reaction mixture, facilitating the precipitation of the product, which is less soluble under these slightly acidic conditions.[8]
Step-by-Step Methodology:
-
Vessel Preparation: In a suitable large reaction vessel equipped with a mechanical stirrer and a thermometer, combine 1.5 L (18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.[8]
-
Cooling: Cool the mixture to 0°C using an ice bath. It is crucial to maintain this low temperature throughout the initial phase of the reaction.[8]
-
Reactant Addition: Begin stirring the mixture. Prepare a solution of 490 g (9.8 moles) of 98% sodium cyanide in 850 mL of water. In a separate dropping funnel, place 380 mL of glacial acetic acid.[8]
-
Controlled Reaction: Begin adding the sodium cyanide solution dropwise to the formaldehyde/ammonium chloride mixture. After a portion of the cyanide has been added, commence the simultaneous dropwise addition of the glacial acetic acid. The rates of addition should be controlled such that both additions are completed over a period of approximately six hours. The product will begin to precipitate as a white solid.[8]
-
Reaction Completion: Once the additions are complete, continue to stir the mixture for an additional 1.5 hours at low temperature.[8]
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel.
-
Purification: Transfer the filter cake to a beaker and wash thoroughly by stirring with 1.5 L of cold water, followed by a wash with acetone to facilitate drying.
-
Drying: Filter the washed solid again and allow it to air dry. The expected yield is between 200–267 g (45–55% theoretical yield) with a melting point of 126–128°C.[8]
Safety, Handling, and Storage
(Methyleneamino)acetonitrile is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment.[2][6]
GHS Hazard Profile:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |
(Source: Data compiled from[2][6])
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles that provide a complete seal around the eyes.[10]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Store in a locked cabinet or area accessible only to authorized personnel.
-
Disposal: Dispose of waste material and contaminated containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[6]
Section 3: Chemical Reactivity & Applications in Synthesis
The synthetic power of (Methyleneamino)acetonitrile stems from the dual reactivity of its imine and nitrile functionalities. It serves as a potent A³ synthon (aldehyde, amine, alkyne equivalent) for the construction of complex nitrogen-containing molecules.
Core Reactivity
The imine moiety is electrophilic and susceptible to attack by nucleophiles. The adjacent nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as a nucleophile itself under certain conditions. This combination allows for a diverse range of chemical transformations, making it a valuable precursor for amino acids and, most notably, for heterocyclic scaffolds which are ubiquitous in pharmaceuticals.
The diagram below illustrates the principal reaction pathways available from this versatile starting material.
Application in Pharmaceutical Synthesis
While acetonitrile itself is a common solvent in the pharmaceutical industry, (Methyleneamino)acetonitrile's role is that of a structural precursor, not a solvent.[11][12] Its primary application lies in its function as a pharmaceutical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][13] It is particularly valuable in creating diagnostic reagents and heterocyclic compounds that form the core of many modern drugs.[3]
The high purity of commercially available (Methyleneamino)acetonitrile is essential for these applications, as impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final pharmaceutical product.[3]
Conclusion
(Methyleneamino)acetonitrile (CAS 109-82-0) is a cornerstone intermediate for chemists focused on the synthesis of nitrogen-containing compounds. Its well-defined physicochemical properties, established synthesis protocols, and versatile reactivity make it an indispensable tool in the drug development pipeline. By understanding its core characteristics, handling it with the requisite safety precautions, and leveraging its unique reactivity, researchers can efficiently construct complex molecular architectures destined for therapeutic applications. This guide has provided the foundational knowledge and practical protocols necessary to integrate this valuable building block into any advanced synthetic research program.
References
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United Chemical. (n.d.). (Methyleneamino)acetonitrile. Retrieved from [Link]
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